1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-
Description
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] is a bis(indolyl)methane derivative featuring a central 2-thienylmethylene bridge connecting two 2-methyl-substituted indole moieties. Its structure distinguishes it from simpler bis(indolyl)methanes by the incorporation of a sulfur-containing heteroaromatic ring (thiophene) and methyl groups at the 2-position of the indole rings. This compound has demonstrated broad-spectrum antimicrobial activity against pathogens such as Aspergillus niger, Bacillus subtilis, Candida albicans, Escherichia coli, and Staphylococcus aureus, along with anti-inflammatory properties .
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNVXLFKIJLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407521 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138801-72-6 | |
| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Free Oxidative Coupling of 2-Thienylmethylamine with 2-Methylindole
Reaction Conditions and Catalytic System
The oxidative coupling of 2-thienylmethylamine with 2-methylindole under metal-free conditions represents a green and efficient route to the target compound. This method, adapted from PMC-9054727, employs acetic acid (AcOH) as a catalyst (10 mol%) and molecular oxygen (O₂) as the sole oxidant in chlorobenzene at 120°C. The reaction proceeds via sequential oxidation, imine formation, and Mannich-type coupling, yielding 3,3'-(2-thienylmethylene)bis[2-methyl-1H-indole] in up to 85% isolated yield.
Key Optimization Data:
| Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 30 mol% AcOH | Toluene | 120 | 12 | 71 |
| 10 mol% AcOH | Chlorobenzene | 120 | 12 | 92 |
| 10 mol% AcOH | Neat | 120 | 12 | 75 |
Chlorobenzene enhances reaction efficiency due to its high polarity, facilitating imine intermediate stabilization. Reducing AcOH loading to 10 mol% maintains yield while minimizing catalyst waste.
Mechanistic Pathway
The mechanism involves three critical stages:
- Oxidative Deamination : 2-Thienylmethylamine undergoes O₂-mediated oxidation to generate 2-thiophenecarboxaldimine .
- Transamination : The ald imine reacts with a second amine molecule, forming N-(2-thienylmethylene)-2-thienylmethylamine .
- Indole Coupling : Two equivalents of 2-methylindole participate in a Mannich reaction with the bis-imine intermediate, followed by azafulvene formation and rearomatization to yield the BIM product.
Substrate Scope and Limitations
This method tolerates electron-donating and withdrawing groups on both the amine and indole components. For example:
Acid-Catalyzed Condensation of 2-Thiophenecarboxaldehyde with 2-Methylindole
Solvent-Free Electrophilic Substitution
A solvent-free approach utilizing HCl/silica gel catalysis (Arkivoc-73481) enables the synthesis of BIMs via electrophilic aromatic substitution. Combining 2-thiophenecarboxaldehyde with 2-methylindole in a 1:2 molar ratio under neat conditions at 80°C for 20 minutes furnishes the target compound in 88–90% yield.
Advantages Over Traditional Methods:
Mechanistic Insights
The reaction proceeds through:
- Aldehyde Activation : HCl protonates 2-thiophenecarboxaldehyde, enhancing its electrophilicity.
- Indole Attack : 2-Methylindole undergoes electrophilic substitution at the C3 position, forming a mono-adduct.
- Bis-Adduct Formation : A second indole molecule attacks the activated methylene intermediate, yielding the BIM product.
Critical Analysis of Methodologies
Environmental and Economic Considerations
Scalability and Industrial Viability
The oxidative coupling method demonstrates scalability, with a 19.5 mmol scale reaction affording 91% yield. In contrast, the solvent-free method’s short reaction time (20 minutes) favors high-throughput synthesis.
Chemical Reactions Analysis
1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene bridge.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-]. In vitro experiments demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating bacterial infections. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Properties
The compound has also shown significant anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation. This property is particularly relevant in developing treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Applications
Cancer Research
Indole derivatives are well-known for their anticancer properties. The specific compound has been studied for its ability to induce apoptosis in cancer cells. Preliminary data suggest that it may inhibit tumor growth by interfering with cell cycle regulation and promoting programmed cell death .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been suggested that it could mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Material Science Applications
Organic Electronics
The unique structural features of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] make it a candidate for applications in organic electronics. Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in sustainable energy technologies.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was administered to murine models of inflammation. The study observed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), confirming its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets multiple pathways, including protein synthesis and DNA replication, resulting in the effective inhibition of microbial growth . Its anti-inflammatory activity is attributed to the modulation of inflammatory mediators and signaling pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Variations
Bis(indolyl)methanes vary in three key regions: (1) the central bridging group, (2) substituents on the indole rings, and (3) substituents on the aryl/heteroaryl group. The target compound’s structural uniqueness lies in its 2-thienylmethylene bridge and 2-methylindole substituents . Below is a comparative analysis:
Table 1: Structural Features of Selected Bis(indolyl)methanes
Key Observations :
- Thienyl vs.
- Methyl Substituents : The 2-methyl groups on the indole rings may increase steric hindrance, affecting molecular packing and biological interactions .
Key Observations :
- Catalyst Efficiency : SSA and tBuOK offer moderate to high yields (76–89%) under mild conditions .
- Solvent Systems : Water is increasingly used as a green solvent (), aligning with trends in sustainable chemistry.
Physical and Chemical Properties
Melting points and spectral data provide insights into stability and intermolecular interactions.
Table 3: Physical Properties
Key Observations :
- NH Stretching : All compounds show NH stretches near 3400 cm⁻¹, confirming indole NH presence.
- Melting Points : Hydroxy-substituted derivatives (e.g., 3e) exhibit higher melting points due to hydrogen bonding .
Key Observations :
Biological Activity
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] is a synthetic compound that has garnered attention for its diverse biological activities. This compound is characterized by a complex molecular structure, which contributes to its potential therapeutic applications. The following sections detail its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with biological systems.
- Molecular Formula : C23H20N2S
- Molecular Weight : 356.48 g/mol
- CAS Number : 138801-72-6
- Solubility : Soluble in DMSO at 55 mg/mL (154.29 mM)
Antimicrobial Activity
1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] exhibits broad-spectrum antimicrobial properties. It has shown significant inhibitory activity against various bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Aspergillus niger | Inhibitory |
| Bacillus subtilis | Inhibitory |
| Pseudomonas albicans | Inhibitory |
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
These findings suggest that the compound could be developed as an effective antimicrobial agent for treating infections caused by these pathogens .
Anti-inflammatory Effects
In vitro experiments have demonstrated that 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] possesses anti-inflammatory properties. This activity may be attributed to its ability to modulate inflammatory pathways, although further studies are needed to elucidate the exact mechanisms involved .
Case Studies and Research Findings
Recent studies have explored the interaction of this compound with biological systems. For instance:
- A study indicated that compounds similar to 1H-Indole derivatives could stabilize G-quadruplex DNA structures, which play crucial roles in various biological processes and diseases . This suggests potential applications in cancer therapy and genetic regulation.
- Another research effort focused on the synthesis and characterization of related indole derivatives, revealing their efficacy in inhibiting specific enzymes linked to bacterial resistance mechanisms .
The precise mechanism of action of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] remains under investigation. However, it is hypothesized that its activity may involve:
- Binding to DNA : The compound may interact with DNA structures, potentially influencing gene expression or stability.
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial enzymes critical for survival and proliferation.
Q & A
Q. Key factors :
- Catalyst choice : Heterogeneous catalysts (e.g., sulfated anatase titania) improve recyclability and reduce waste .
- Temperature : Reactions at 25°C favor milder conditions and faster kinetics compared to traditional reflux methods .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what critical peaks should be analyzed?
Answer:
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at δ ~5.89 ppm corresponds to the methylene bridge (Ar-CH). Indole NH protons appear as broad singlets at δ ~8.18 ppm. Aromatic protons from thiophene and indole rings resonate between δ 6.69–8.43 ppm .
- ¹³C NMR : The methylene carbon appears at δ ~54.8 ppm, while aromatic carbons range from δ 111.5–149.5 ppm .
- Mass spectrometry (GC-MS) : Molecular ion peaks at m/z 393 (C₂₇H₂₇N₃S) confirm the molecular weight .
Validation : Compare experimental data with literature values for melting points (e.g., 180–182°C vs. 182–184°C ) to identify potential impurities.
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Answer:
Discrepancies often arise from:
- Polymorphism : Crystallization solvents (e.g., DMF vs. ethanol) may yield different polymorphs with varying melting points .
- Impurities : Unreacted starting materials (e.g., residual indole) alter spectral profiles. Use column chromatography (silica gel, hexane/ethyl acetate) to isolate pure product .
- Instrument calibration : Cross-validate NMR shifts using internal standards (e.g., TMS) and report solvent/CDCl₃ effects .
Methodological recommendation : Publish detailed crystallization protocols and solvent systems to enhance reproducibility .
Advanced: What mechanistic insights explain the compound’s bioactivity against cancer and microbial targets?
Answer:
- Anticancer activity : The bis(indole) scaffold inhibits topoisomerase II and activates pro-apoptotic receptors (e.g., NR4A1), disrupting cancer cell proliferation in MDA-MB-231 breast cancer lines (IC₅₀ ~10 µM) .
- Antimicrobial action : The thienyl group enhances membrane permeability, enabling inhibition of E. coli and S. aureus (MIC ~25 µg/mL) via disruption of cell wall synthesis .
Experimental design : Use molecular docking to map interactions with topoisomerase II or bacterial enzymes. Validate with live/dead assays and ROS quantification .
Advanced: How do solvent and catalyst systems influence regioselectivity in bis(indole) synthesis?
Answer:
- Polar solvents (e.g., acetic acid) : Stabilize carbocation intermediates, favoring 3,3'-bis(indolyl) products over 2-substituted isomers .
- Solid acid catalysts (e.g., sulfated titania) : Provide Brønsted acid sites that direct electrophilic substitution to the indole C3 position, achieving >90% regioselectivity .
Optimization strategy : Screen catalyst acidity (via NH₃-TPD) and solvent polarity (Kamlet-Taft parameters) to correlate with product distribution .
Basic: What purification techniques are most effective for isolating 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with a gradient of hexane/ethyl acetate (4:1 to 1:1). The product’s lower polarity elutes earlier than unreacted indole .
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for 12 hours, yielding >95% purity .
Troubleshooting : Monitor by TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) to detect byproducts .
Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with anticancer potency .
- DFT calculations : Predict stability of carbocation intermediates to guide catalyst selection .
Validation : Synthesize top-ranked derivatives (e.g., 4-chloro or 4-methoxy analogs) and test in vitro .
Basic: What are common impurities in the synthesis of this compound, and how are they identified?
Answer:
- Residual indole : Detected via GC-MS (m/z 117) or ¹H NMR (singlet at δ ~6.50 ppm for C2-H) .
- Dimer byproducts : Monitor by HPLC (C18 column, acetonitrile/water) for peaks at retention time >15 minutes .
Mitigation : Optimize stoichiometry (indole:aldehyde = 2:1) and reaction time (<1 hour) .
Advanced: What strategies improve the scalability of solvent-free synthesis for industrial research?
Answer:
- Continuous flow systems : Use fixed-bed reactors with solid acid catalysts to minimize batch variability .
- Microwave-assisted synthesis : Achieve 90% yield in 10 minutes at 100°C, reducing energy costs .
Sustainability : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield .
Advanced: How does the methyl group at the 2-position of indole influence bioactivity compared to unsubstituted analogs?
Answer:
The 2-methyl group:
- Enhances lipophilicity , improving membrane penetration (logP increases by ~0.5 units) .
- Reduces metabolic degradation via steric hindrance of CYP450 enzymes, prolonging half-life in in vivo models .
Comparative studies : Test methyl-substituted vs. unsubstituted bis(indoles) in pharmacokinetic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
